molecular formula C20H18N2O4 B2759208 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898455-47-5

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2759208
CAS No.: 898455-47-5
M. Wt: 350.374
InChI Key: SPQJQXYXQZSLLG-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in multiple scientific disciplines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. A common approach starts with the preparation of the pyridoquinoline core, followed by the construction of the benzo[d][1,3]dioxole moiety. Key reaction steps may include cyclization reactions, amide bond formation, and oxidation.

Industrial Production Methods: On an industrial scale, the compound is typically synthesized through optimized reaction pathways that maximize yield and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency. Purification processes, including chromatography and crystallization, are integral to achieving the desired compound quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions:

  • Oxidation: The benzo[d][1,3]dioxole moiety can be susceptible to oxidative reactions.

  • Reduction: Reduction reactions can modify the pyridoquinoline core.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions: Reagents such as potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminium hydride for reduction, are commonly used. Substitution reactions may involve halogenating agents or organolithium reagents under various conditions such as acidic or basic environments.

Major Products Formed: Depending on the reactions performed, major products can range from fully oxidized derivatives to reduced amines or substituted aromatic compounds

Scientific Research Applications

Chemistry: The compound serves as an intermediate in organic synthesis, enabling the construction of more complex molecular structures. Its reactivity profile makes it valuable in developing new synthetic methodologies.

Biology: In biological research, the compound may be explored for its interactions with biological macromolecules, offering insights into its potential as a biochemical probe or therapeutic agent.

Medicine: The compound’s structure suggests potential pharmacological activity, particularly in areas such as anticancer, antimicrobial, or neuroprotective therapies. Detailed bioactivity studies can elucidate its mechanism of action and therapeutic potential.

Industry: Industrially, the compound might be used in the synthesis of advanced materials, such as polymers or dyes, leveraging its unique chemical properties to enhance material performance.

Mechanism of Action

The mechanism of action for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves its interaction with specific molecular targets. For instance, its potential pharmacological activity may stem from binding to enzyme active sites or receptor proteins, modulating their function. Key pathways may include inhibition of enzymatic activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Advanced computational studies and experimental assays are essential to fully delineate these mechanisms.

Comparison with Similar Compounds

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other fused heterocyclic compounds and benzodioxoles. Similar compounds might include:

  • 3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]quinoline

  • Benzo[d][1,3]dioxole-5-carboxylic acid

  • 1,2,3,4-tetrahydroquinoline derivatives

What sets this compound apart is its unique combination of these structural motifs, resulting in distinct chemical properties and potentially unique biological activities. Such comparisons can guide further research into its specific advantages and applications.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18-6-4-13-9-15(8-12-2-1-7-22(18)19(12)13)21-20(24)14-3-5-16-17(10-14)26-11-25-16/h3,5,8-10H,1-2,4,6-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQJQXYXQZSLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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